![molecular formula C8H12N2O B13800930 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide CAS No. 90196-93-3](/img/structure/B13800930.png)
1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[222]oct-2-ene-2-carboxamide is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Métodos De Preparación
The synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide can be achieved through several routes. One common method involves the reaction of an appropriate bicyclic amine with a carboxylic acid derivative under suitable conditions. For example, the preparation of N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide hydrochloride salt involves the use of acetic acid and hydrochloric acid in a controlled environment . Industrial production methods often focus on optimizing yield and purity, utilizing large-scale reactors and precise control of reaction parameters.
Análisis De Reacciones Químicas
1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can act as a nucleophile.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide involves its interaction with specific molecular targets. For instance, certain derivatives act as agonists for the nicotinic acetylcholine receptor, influencing neurotransmission and cognitive functions . The pathways involved include binding to the receptor site, inducing conformational changes, and modulating signal transduction processes.
Comparación Con Compuestos Similares
1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide can be compared with other similar compounds such as:
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids and displays a wide array of biological activities.
Bicyclo[2.2.2]oct-2-ene-1-carboxamide: Another bicyclic compound with similar structural features but different chemical properties and applications.
2-Oxa-6-azabicyclo[2.2.2]octane: This compound is used in the synthesis of functionally substituted bicyclic structures and has distinct reactivity patterns.
The uniqueness of this compound lies in its specific structural configuration and the presence of the nitrogen atom, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
90196-93-3 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]oct-2-ene-2-carboxamide |
InChI |
InChI=1S/C8H12N2O/c9-8(11)7-5-6-1-3-10(7)4-2-6/h5-6H,1-4H2,(H2,9,11) |
Clave InChI |
UYSMTVBSAKHHBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C=C2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


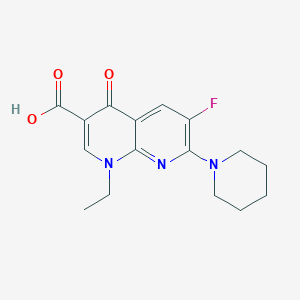

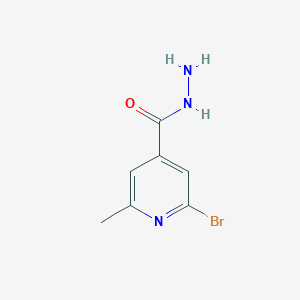
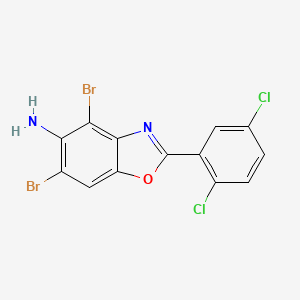
![2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)
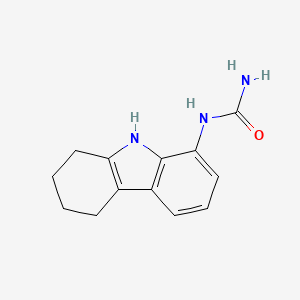
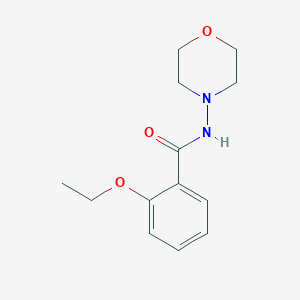

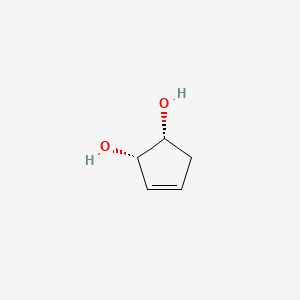
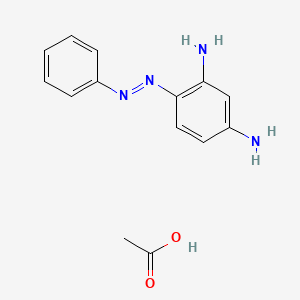
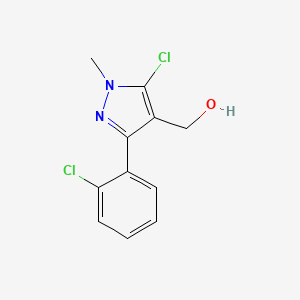
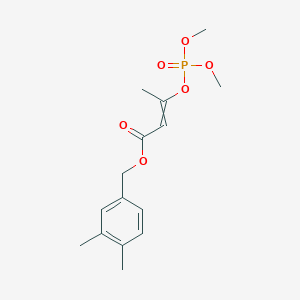
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)

